![molecular formula C14H17NO3S B5648082 (1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)

(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

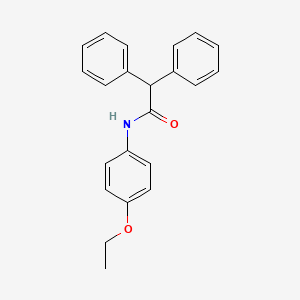

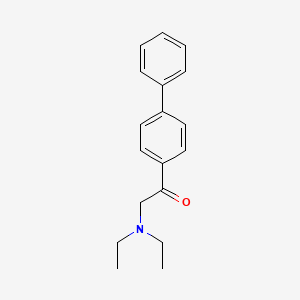

Description

Synthesis Analysis

The synthesis of azabicyclo compounds often involves enantioselective methods to achieve the desired stereochemistry. A method described for the synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starts with trans-4-hydroxy-L-proline, leading to key intermediates through a series of reactions including sulfonate ester formation, reduction, and cyclisation processes (Houghton et al., 1993). This pathway highlights the intricate steps required to construct bicyclic frameworks with specific stereochemistry.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is characterized by their cyclic backbone, where the arrangement of atoms and the presence of functional groups play a crucial role in defining their reactivity and interaction with biological targets. For example, the synthesis and structural elucidation of derivatives such as 3-azabicyclo[3.1.0]hexane-2,4-diones demonstrate the complexity and diversity of these structures (Staněk et al., 1991). Structural analysis often involves X-ray crystallography and NMR spectroscopy to determine configuration and conformation.

Chemical Reactions and Properties

Azabicyclic compounds undergo a variety of chemical reactions, including cycloadditions, which are pivotal for further functionalization. A study demonstrates the chemo-, regio-, and stereoselective synthesis of heterocyclic compounds via [3 + 2]-cycloaddition reactions, showcasing the reactivity of azabicyclic scaffolds (Sankar et al., 2016). These reactions are essential for diversifying the chemical space accessible by azabicyclic compounds.

properties

IUPAC Name |

(1S,4R)-2-[2-(benzenesulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-14-11-6-7-12(10-11)15(14)8-9-19(17,18)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDCNXUPZXGFAC-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(=O)N2CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C(=O)N2CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5648007.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5648009.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)

![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)

![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)

![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)

![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)

![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)